N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
CAS No.: 896017-94-0
Cat. No.: VC4233503
Molecular Formula: C22H18N2OS2
Molecular Weight: 390.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896017-94-0 |
|---|---|
| Molecular Formula | C22H18N2OS2 |
| Molecular Weight | 390.52 |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |
| Standard InChI Key | ZFOOMMAPWPUJLV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide features a benzothiazole ring fused to a phenyl group, with a thioacetamide linker connected to a p-tolyl substituent. The IUPAC name, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide, reflects its intricate topology, which combines aromatic, heterocyclic, and sulfur-containing moieties.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 896017-94-0 |
| Molecular Formula | C₂₂H₁₈N₂OS₂ |
| Molecular Weight | 390.52 g/mol |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
| InChI Key | ZFOOMMAPWPUJLV-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The benzothiazole core contributes to planar aromaticity, while the p-tolylthio group introduces hydrophobicity, influencing membrane permeability.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The compound is synthesized through sequential reactions, typically beginning with the formation of the benzothiazole ring. A common approach involves:
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Cyclization of 2-aminothiophenol with substituted benzaldehydes to yield the benzothiazole nucleus.
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N-Acylation of the resulting amine with 2-(p-tolylthio)acetyl chloride, facilitated by bases like triethylamine in anhydrous dichloromethane.
Recent advancements leverage catalytic transfer hydrodeuteration methods, as reported in studies on analogous thiazole derivatives, to introduce isotopic labels for mechanistic studies . For example, copper-catalyzed reactions enable precise deuteration at benzylic positions, a technique potentially applicable to modifying the acetamide side chain .
Challenges in Purification
Due to the compound’s low solubility in polar solvents, chromatographic purification often requires non-aqueous systems (e.g., hexane/ethyl acetate gradients). Yield optimization remains an active area, with microwave-assisted synthesis and flow chemistry showing promise in reducing reaction times .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism is hypothesized to involve:
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Disruption of cell membrane integrity via hydrophobic interactions.
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Inhibition of dihydrofolate reductase (DHFR), a critical enzyme in microbial folate synthesis.
Table 2: Representative Antimicrobial Data
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 64 | |
| Candida albicans | 32 |
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
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Electrophilic reactivity localized at the benzothiazole nitrogen (Fukui index f⁻ = 0.152).
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Intramolecular hydrogen bonding between the acetamide carbonyl and thiazole NH (bond length: 2.12 Å), stabilizing the bioactive conformation.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 2.42 (s, 3H, CH₃).
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IR (KBr): ν 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S-C asymmetric stretch).
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
Predictive models indicate:
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Moderate bioavailability (F = 65%) due to moderate LogP (3.2).
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CYP3A4 inhibition potential, necessitating drug–drug interaction studies.
Acute toxicity in rodent models (LD₅₀ = 320 mg/kg) classifies the compound as Category 4 under GHS guidelines.
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance solubility and tissue penetration. Preliminary in silico simulations show a 40% increase in plasma half-life when conjugated with polyethylene glycol (PEG) .
Hybrid Analog Development
Strategic modifications, such as introducing fluoro substituents at the p-tolyl group, may improve antimicrobial potency while reducing cytotoxicity. Combinatorial libraries of 500+ analogs are currently under high-throughput screening.
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